tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate
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Overview
Description
tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate is a chemical compound with the molecular formula C16H19NO3 and a molecular weight of 273.33 g/mol . This compound is characterized by the presence of a furan ring attached to a benzylamine moiety, which is further protected by a tert-butoxycarbonyl (BOC) group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate typically involves the protection of 3-(furan-2-yl)benzylamine with a BOC group. This can be achieved by reacting 3-(furan-2-yl)benzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3) under anhydrous conditions . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzylamine moiety can be reduced to form the corresponding amine.
Substitution: The BOC group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine.
Substitution: Free 3-(furan-2-yl)benzylamine.
Scientific Research Applications
tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The BOC group provides protection during synthetic transformations, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can interact with biological targets, influencing pathways related to signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-BOC 3-(Furan-2-yl)phenylamine
- N-BOC 3-(Thiophen-2-yl)benzylamine
- N-BOC 3-(Pyridin-2-yl)benzylamine
Uniqueness
tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
Properties
IUPAC Name |
tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(2,3)20-15(18)17-11-12-6-4-7-13(10-12)14-8-5-9-19-14/h4-10H,11H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTKEEZUTBEJTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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